Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Overview
Description
“Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1630906-99-8 . It has a molecular weight of 219.71 . The IUPAC name for this compound is methyl (2S,3S)-3-aminobicyclo [2.2.2]octane-2-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO2.ClH/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6?,7?,8-,9-;/m0./s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Stereochemistry
- Synthesis of Enantiomers: The efficient synthesis of various enantiomers of aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives was achieved, with their stereochemistry determined by NMR spectroscopy and X-ray crystallography (Palkó et al., 2013).
- Chiral Synthesis: Enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their derivatives were synthesized using a diastereoselective Diels-Alder reaction, showcasing their potential for asymmetric synthesis (Calmès et al., 2011).
Chemical Transformations and Applications
- Aminobicyclo[3.2.1] Octane-3-Carboxylic Acids: These compounds were synthesized and compared with other bicyclic amino acids for their reactivity with cellular amino acid transport systems (Christensen et al., 1983).
- Bicyclic β-Amino Acids: Various bicyclic β-amino acids derived from tartaric acid and α-amino acids were synthesized, serving as conformationally constrained dipeptide isosteres (Guarna et al., 1999).
Potential Biological and Medicinal Applications
- Antitrypanosomal and Antiplasmodial Activities: New derivatives of 4-aminobicyclo[2.2.2]octane were synthesized and evaluated for their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing potential medicinal applications (Seebacher et al., 2006).
Structural Studies
- NMR Studies on Bicyclo[2.2.2]octanes: Investigation into the NMR characteristics of various bicyclo[2.2.2]octane derivatives, contributing to the understanding of their structural properties (Beckett & Reid, 1972).
Miscellaneous Applications
- Complexation with Metal Ions: Synthesis and complexation of bicyclic polyamino acids with metal ions were explored, potentially applicable in coordination chemistry (Wei et al., 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Properties
IUPAC Name |
methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6?,7?,8-,9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXDQFWQOGJYEQ-DPRHYWCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1N)CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](C2CCC1CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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